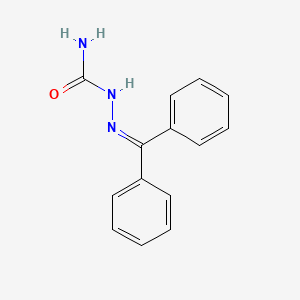

Benzophenone semicarbazone

Description

Structure

3D Structure

Properties

CAS No. |

14066-73-0 |

|---|---|

Molecular Formula |

C14H13N3O |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

(benzhydrylideneamino)urea |

InChI |

InChI=1S/C14H13N3O/c15-14(18)17-16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,15,17,18) |

InChI Key |

GTQVKKKKXODXQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC(=O)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Benzophenone Semicarbazone Derivatives

Advanced Synthetic Routes to Benzophenone (B1666685) Semicarbazones

The formation of benzophenone semicarbazones can be achieved through several synthetic pathways, each with its own advantages and specific applications.

Condensation Reactions with Semicarbazide (B1199961) Hydrochlorides

The most fundamental and widely used method for synthesizing semicarbazones is the condensation reaction between a ketone, such as benzophenone, and a semicarbazide, often in the form of its hydrochloride salt. researchgate.netnih.govchegg.com This reaction is a classic example of Schiff base formation and is typically carried out in an acidic medium. nih.govlearncbse.in The acid catalyzes the reaction, facilitating the nucleophilic attack of the semicarbazide on the carbonyl carbon of the benzophenone.

The general reaction involves dissolving benzophenone in a suitable solvent, like ethanol (B145695), and then adding a solution of semicarbazide hydrochloride. nih.gov The reaction mixture is often heated to drive the condensation to completion. nih.gov In some cases, a base like sodium acetate (B1210297) is added to neutralize the hydrochloride salt and free the semicarbazide for reaction. asianpubs.org While effective, this method can sometimes be slow and may require prolonged reaction times, especially for less reactive ketones like benzophenone. nih.gov

A study detailed the synthesis of benzophenone hydroxysemicarbazone where benzophenone was reacted with hydroxysemicarbazide in ethanol with a few drops of glacial acetic acid, requiring reflux for 48 hours. nih.gov Another approach involves the solvent-free ball-milling of a ketone with semicarbazide hydrochloride, which can lead to quantitative yields, although ketones generally require higher temperatures than aldehydes. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Semicarbazones asianpubs.org

| Method | Reaction Time | Yield (%) |

| Conventional | 3-4 hours | 68-78 |

| Microwave-Assisted | 60-80 seconds | 85-96 |

Multi-step Syntheses via Hydrazone Intermediates

An alternative and often more versatile approach to synthesizing benzophenone semicarbazones involves a multi-step process via a hydrazone intermediate. researchgate.netresearchgate.net This method first involves the reaction of benzophenone with hydrazine (B178648) hydrate (B1144303) to form benzophenone hydrazone. google.com This hydrazone can then be further reacted to yield the desired semicarbazone.

This two-step process offers greater flexibility for creating a diverse range of derivatives. For instance, benzophenone hydrazones can be treated with different aryl isocyanates or isothiocyanates to produce a variety of semicarbazones and thiosemicarbazones, respectively. researchgate.net This strategy allows for the introduction of various substituents on the semicarbazone moiety, enabling the fine-tuning of the molecule's properties. A study reported the synthesis of benzophenone hydrazone analogs and their subsequent evaluation for biological activities. researchgate.net Another research effort detailed a two-step synthesis of substituted 3-aminoindazoles starting from the palladium-catalyzed N-arylation of benzophenone hydrazone. organic-chemistry.org

This pathway is particularly useful in peptide synthesis, where benzophenone semicarbazone can be used as a protective group for aza-glycine residues. nih.gov The initial formation of a hydrazone, followed by acylation and subsequent deprotection, allows for the efficient incorporation of these modified amino acids into peptide chains. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of benzophenone semicarbazones is no exception. While traditional methods often rely on stoichiometric amounts of acid or base, catalytic approaches offer improved efficiency and sustainability.

For instance, the condensation reaction can be facilitated by an acidic catalyst. nih.gov More advanced catalytic systems are also being explored. For example, in a multi-step synthesis of 2H-1,3-benzoxazines from ketones, copper is used to direct a sp2 hydroxylation, showcasing the potential for metal catalysis in reactions involving benzophenone-derived intermediates. nih.gov Palladium-catalyzed reactions have also been instrumental in the synthesis of complex molecules starting from benzophenone hydrazone. organic-chemistry.org These catalytic methods often lead to higher yields, milder reaction conditions, and greater functional group tolerance.

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. anton-paar.com This technique has been successfully applied to the synthesis of semicarbazones, offering significant advantages over conventional heating methods. asianpubs.orgnih.gov

In microwave-assisted synthesis, the reaction mixture is subjected to microwave irradiation, which leads to rapid and uniform heating. anton-paar.com This results in a dramatic reduction in reaction times, often from hours to mere minutes, and frequently leads to higher product yields. asianpubs.org For example, the synthesis of various semicarbazones via microwave irradiation was completed in 60-80 seconds with yields of 85-96%, compared to 3-4 hours and 68-78% yield with conventional heating. asianpubs.org

This method is not only faster and more efficient but is also considered a greener chemistry approach due to reduced energy consumption and often the use of less solvent. geneseo.edu Studies have shown the successful synthesis of a variety of biologically significant semicarbazones using microwave irradiation. nih.govresearchgate.net

Systematic Derivatization and Functionalization Strategies

The biological activity and physical properties of this compound can be significantly altered by introducing different functional groups to the core structure.

Modification of the Benzophenone Core

Modifying the benzophenone core is a key strategy for creating new derivatives with tailored properties. This can be achieved by starting with substituted benzophenones or by functionalizing the benzophenone moiety after the semicarbazone is formed.

Research has been conducted on the synthesis of novel benzophenone derivatives containing a thiazole (B1198619) nucleus, where the benzophenone core was modified to study structure-activity relationships for anti-inflammatory activity. mdpi.comnih.gov Another study focused on designing benzophenone derivatives with enhanced photopolymerization initiation capabilities by introducing different electron-donating groups to the benzophenone structure. mdpi.com These examples highlight the importance of modifying the benzophenone core to develop compounds with specific applications.

Diversification at the Semicarbazone Linkage

The semicarbazone linkage (C=N-NH-C(O)-NH-) in this compound derivatives offers a versatile platform for structural diversification. This is primarily achieved by introducing a variety of substituents on the terminal nitrogen atom of the semicarbazide moiety. A common synthetic strategy involves a two-step reaction sequence. tandfonline.comtandfonline.comsci-hub.se First, benzophenone is reacted with hydrazine to form benzophenone hydrazone. Subsequently, this hydrazone is treated with a range of substituted aryl isocyanates or isothiocyanates to yield the desired this compound or thiosemicarbazone derivatives, respectively. tandfonline.comresearchgate.net This method allows for the incorporation of diverse functionalities, significantly influencing the properties of the final compounds.

The reaction is typically carried out by refluxing the benzophenone hydrazones with the corresponding isocyanates or isothiocyanates in a suitable solvent like acetonitrile (B52724) for an extended period, often 24 hours. tandfonline.comsci-hub.se The completion of the reaction is monitored by thin-layer chromatography (TLC), and the products are often isolated by precipitation upon cooling the reaction mixture. tandfonline.comsci-hub.se

Research has shown that the nature of the substituents on the aryl ring of the isocyanate or isothiocyanate plays a crucial role in the biological activity of the resulting this compound derivatives. For instance, studies on the dipeptidyl peptidase-IV (DPP-IV) inhibitory activity of these compounds revealed that electron-withdrawing groups, such as halogens at the ortho position of the thioamide, and trifluoromethyl groups on the semicarbazone part, significantly enhance the inhibitory potential. tandfonline.com Furthermore, the presence of a hydroxyl group at the C-4' position of the benzophenone moiety can also influence the activity. tandfonline.com

The versatility of this synthetic approach is highlighted by the wide array of derivatives that have been synthesized and studied. These include derivatives with various substituents on the phenyl ring attached to the semicarbazone linkage, leading to compounds with a broad spectrum of biological activities. researchgate.net

Regioselective Functionalization Approaches (e.g., in flow systems)

While direct regioselective functionalization of the this compound core can be challenging, related strategies involving the benzophenone moiety in flow systems offer insights into potential methodologies. For instance, a two-step flow protocol has been developed for the C-4 selective alkylation of pyridines, where benzophenone plays a dual role as a hydrogen atom transfer (HAT) mediator and a benign terminal oxidant. nih.gov This process involves the generation of alkyl radicals from hydrocarbon feedstocks, which then react with a C-2 blocked pyridine (B92270). nih.gov

This flow chemistry approach demonstrates the potential for highly selective reactions involving benzophenone under continuous processing conditions. The key advantages of such systems include enhanced safety, scalability, and precise control over reaction parameters, leading to high efficiency and yields. nih.gov In the context of this compound, similar flow-based methodologies could potentially be adapted for regioselective modifications, although specific examples directly pertaining to the functionalization of the semicarbazone itself in flow are not extensively documented in the provided results.

The principles of using blocking groups to direct functionalization to a specific position, as demonstrated in the pyridine alkylation, could be a valuable strategy for achieving regioselectivity on the benzophenone rings of this compound. nih.gov This would involve protecting certain positions to steer the reaction towards the desired site of modification.

Mechanistic Elucidation of this compound Formation

The formation of semicarbazones, including this compound, is a classic condensation reaction between a carbonyl compound (in this case, benzophenone) and semicarbazide. The mechanism and the factors governing the reaction rate and product stability have been the subject of detailed studies.

Thermodynamic and Kinetic Reaction Mechanisms

The formation of semicarbazones is a reversible reaction that can be under either kinetic or thermodynamic control, depending on the reaction conditions and the reactivity of the carbonyl compound. pbworks.comodinity.comscribd.com

Kinetic Control: Under milder conditions (e.g., lower temperatures), the product that forms faster is favored. This is the kinetically controlled product, and its rate of formation is determined by the activation energy of the forward reaction. pbworks.comscribd.com

Thermodynamic Control: Under more vigorous conditions (e.g., higher temperatures or longer reaction times), the system can reach equilibrium. The major product will be the most stable one, which is the thermodynamically controlled product. pbworks.comscribd.com

In the context of competing reactions, for instance, between an aldehyde and a ketone with semicarbazide, the ketone semicarbazone is often the kinetic product, forming more rapidly due to the higher reactivity of the ketone. reddit.com However, the aldehyde semicarbazone may be the more stable thermodynamic product, favored at equilibrium due to factors like extended conjugation. reddit.com The reversibility of the reaction, facilitated by the presence of water, allows the initially formed kinetic product to revert to the starting materials, which can then react to form the more stable thermodynamic product. reddit.com

The pH of the reaction medium is a critical factor influencing the reaction rate. The reaction is typically acid-catalyzed, with an optimal pH range often between 3 and 5. numberanalytics.com A buffer system is often employed to maintain the desired pH, which can also help in differentiating between kinetic and thermodynamic control by slowing down the reaction. odinity.com

Identification of Key Transition States and Intermediates

The mechanism of semicarbazone formation proceeds through several key steps involving specific intermediates and transition states:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of benzophenone. This step leads to the formation of a tetrahedral intermediate. numberanalytics.com

Proton Transfer: The tetrahedral intermediate then undergoes a proton transfer, resulting in a new intermediate species. numberanalytics.com

Dehydration: The final step involves the elimination of a water molecule from this intermediate, leading to the formation of the C=N double bond of the semicarbazone. numberanalytics.com

The rate-determining step is generally the nucleophilic attack of the semicarbazide on the carbonyl carbon. odinity.com The stability of the transition state leading to the tetrahedral intermediate influences the reaction rate. For kinetically controlled reactions, the product with the lower activation energy for its formation will be favored. pbworks.com In thermodynamically controlled reactions, the relative stability of the final semicarbazone products determines the major isomer. pbworks.com

The formation of E/Z isomers is possible around the C=N bond, and their presence can often be confirmed by spectroscopic methods like 1H NMR. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of Benzophenone Semicarbazones

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystal lattice, offering precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies and Crystal System Determination

Single-crystal X-ray diffraction (SXRD) is a powerful non-destructive technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu For benzophenone (B1666685) semicarbazone, SXRD studies have been instrumental in determining its crystal system and space group. Research has shown that benzophenone semicarbazone crystals can belong to the triclinic crystal system with the space group P1. researchgate.net In a related study, a substituted this compound, 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, was found to crystallize in the orthorhombic crystal system with the space group Pccn. scirp.org The parent compound, benzophenone, is known to exist in a stable orthorhombic α-form (space group P2(1)2(1)2(1)) and a metastable monoclinic β-form (space group C2/c). nih.govresearchgate.net

Table 1: Crystallographic Data for this compound and Related Compounds

| Compound | Crystal System | Space Group | Reference |

| This compound | Triclinic | P1 | researchgate.net |

| 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide | Orthorhombic | Pccn | scirp.org |

| Benzophenone (α-form) | Orthorhombic | P2(1)2(1)2(1) | nih.govresearchgate.net |

| Benzophenone (β-form) | Monoclinic | C2/c | nih.govresearchgate.net |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. In this compound, hydrogen bonding plays a significant role. Specifically, the presence of both free and hydrogen-bonded N–H stretching modes indicates that hydrogen bonding is a major driving force in the packing of the molecules within the crystal. researchgate.net

Vibrational and Electronic Spectroscopy

Spectroscopic techniques provide valuable information about the functional groups present in a molecule and the electronic transitions that can occur.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. researchgate.net

Key vibrational modes observed in the FT-IR spectrum include:

N–H Stretching: The presence of both free and hydrogen-bonded N–H stretching vibrations is a notable feature. researchgate.net Asymmetric and symmetric stretching vibrations have been observed at approximately 3864 cm⁻¹ and 3761 cm⁻¹, respectively.

C=O Stretching: A well-defined peak corresponding to the C=O stretching vibration of the carbonyl group is typically observed around 1710 cm⁻¹ or 1650-1652 cm⁻¹. chegg.comresearchgate.net

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C aromatic ring vibrations are evident at lower wavenumbers, such as 1232 cm⁻¹ and 1424 cm⁻¹.

Aromatic C-H Bending: Peaks in the region of 1049 cm⁻¹ to 718 cm⁻¹ are attributed to aromatic C-H bending vibrations.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H | Asymmetric & Symmetric Stretching | ~3864 & ~3761 | |

| C=O | Stretching | ~1710 / 1650-1652 | chegg.comresearchgate.net |

| Aromatic C-H | Stretching | >3000 | |

| Aromatic C=C | Ring Vibrations | ~1232 & ~1424 | |

| Aromatic C-H | Bending | ~1049 - 718 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.rotanta.edu.egshu.ac.uk The absorption of UV or visible radiation promotes electrons from the ground state to an excited state. libretexts.org The UV-Vis spectrum of this compound is characterized by distinct absorption maxima.

Studies have reported prominent absorption maxima for benzophenone and its derivatives at various wavelengths. For instance, benzophenone itself shows absorption maxima around 225 nm, 255 nm, 285 nm, and 345 nm. The absorption peak around 255 nm is attributed to a π to π* transition, which is characteristic of the benzene (B151609) rings. The transitions of n or π electrons to the π* excited state are common in organic compounds and typically occur in the 200-700 nm range. shu.ac.uk The specific wavelengths of these absorptions, denoted as λmax, are characteristic of the compound's electronic structure. mlsu.ac.in

Table 3: UV-Vis Absorption Maxima for Benzophenone

| Absorption Maximum (λmax) | Electronic Transition | Reference |

| 225 nm | - | |

| 255 nm | π → π* | |

| 285 nm | - | |

| 345 nm | - |

Fluorescence Spectroscopy and Emission Characteristics

This compound and its derivatives have been the subject of fluorescence spectroscopy studies to understand their light-emitting properties. While benzophenone itself exhibits phosphorescence and delayed fluorescence, the introduction of a semicarbazone moiety can alter these characteristics.

Studies on related compounds have shown that the emission properties are highly dependent on the molecular structure and environment. For instance, a diaminobenzophenone Schiff base derivative was found to be a "turn-on" fluorescent sensor for Fe²⁺ ions in an aqueous medium. nih.gov This suggests that the this compound framework can be tailored for specific sensing applications. The fluorescence intensity of this particular probe increased significantly in the presence of Fe²⁺, a phenomenon attributed to the inhibition of photoinduced electron transfer (PET) and C=N isomerization. nih.gov The detection limit for Fe²⁺ was determined to be a remarkably low 0.0363 µM. nih.gov

In another study, the reduction of a quinone-semicarbazone chromophore, structurally related to this compound, resulted in a highly fluorescent quinol-semicarbazide. cardiff.ac.uk This reduced product exhibited a maximum fluorescence emission at 350 nm when excited at 295 nm. cardiff.ac.uk This highlights the potential to generate fluorescent compounds from semicarbazone derivatives through chemical modification.

Furthermore, some benzophenone derivatives have been noted to display low-intensity blue emission peaks, which may originate from the benzophenone component of the molecule. researchgate.net The emission characteristics can be influenced by intermolecular interactions, which may prevent the observation of this emission in a pure thin film state. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of the molecular structure of benzophenone semicarbazones in solution.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In a study of a 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, a benzophenone substituted semicarbazone, the ¹H NMR spectrum showed distinct signals for the different types of protons. researchgate.net The aromatic amine protons appeared as a singlet at δ 5.41 ppm, the amide protons at δ 6.70 ppm, and the secondary amine (-NH-) proton as a broad singlet at δ 7.67 ppm. researchgate.net The ¹³C NMR spectrum of this compound displayed a signal for the imine carbon (C=N) at δ 148.2 ppm and the carbonyl carbon (C=O) at δ 157.6 ppm. researchgate.net

For benzophenone itself, the parent ketone, the ¹³C NMR spectrum typically shows a carbonyl peak in the range of 190-230 ppm. oregonstate.edu Due to the symmetry of the benzophenone molecule, with two equivalent benzene rings, the number of signals in the aromatic region is reduced. oregonstate.edu

The chemical shifts in the NMR spectra of semicarbazones can be influenced by the presence of electron-donating or electron-withdrawing substituents on the aromatic rings. uq.edu.au For example, in a series of substituted benzaldehyde (B42025) thiosemicarbazones, electron-donating groups caused an upfield shift of the NH₂ protons, while electron-withdrawing groups resulted in a downfield shift. uq.edu.au

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative. researchgate.net

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic Amine (NH₂) | 5.41 (s) | - |

| Amide (CONH₂) | 6.70 (s) | - |

| Secondary Amine (NH) | 7.67 (br s) | - |

| Imine (C=N) | - | 148.2 |

| Carbonyl (C=O) | - | 157.6 |

(s = singlet, br s = broad singlet)

Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY, NOESY)

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to further elucidate the complex structures of benzophenone semicarbazones.

¹H-¹H COSY experiments are used to identify proton-proton coupling networks within the molecule, helping to assign protons in complex spin systems, particularly in the aromatic regions. A ¹H-¹H COSY spectrum was utilized in the characterization of 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide to confirm the assignments of the aromatic protons. researchgate.net

NOESY experiments are crucial for determining the stereochemistry of the molecule, such as the configuration around the imine (C=N) bond. These experiments detect through-space interactions between protons that are in close proximity, which can help to distinguish between E and Z isomers. For a series of phenylisoxazole semicarbazone derivatives, 2D ¹H-¹H NOESY NMR data revealed that the compounds existed in the E isomeric form. researchgate.net Similarly, NOESY experiments were used to predict the stereochemistry of the iminic bond in a series of benzophenone semicarbazones and thiosemicarbazones. researchgate.net

Mass Spectrometry and Elemental Compositional Analysis

Mass spectrometry and elemental analysis are fundamental techniques for confirming the molecular weight and elemental composition of benzophenone semicarbazones.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides the exact mass of the molecular ion, which allows for the determination of the molecular formula. In this technique, the molecule is ionized by a high-energy electron beam, which can also lead to characteristic fragmentation patterns that provide valuable structural information. nih.gov

For benzophenone, the parent ketone, the mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 182, corresponding to its molecular weight. nist.govdrugbank.com The fragmentation pattern includes a base peak at m/z 105, which is attributed to the benzoyl cation [C₆H₅CO]⁺, and another significant peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. nist.govdrugbank.com

While specific HREI-MS data for this compound was not found in the provided search results, the technique is routinely used to confirm the identity of synthesized semicarbazone derivatives. The high mass accuracy of HREI-MS, often with errors of less than 5 ppm, provides strong confidence in the determined elemental composition. digitaloceanspaces.comethz.ch

Elemental Microanalysis (CHN)

Elemental microanalysis, typically for carbon (C), hydrogen (H), and nitrogen (N), is a standard method to verify the purity and empirical formula of a synthesized compound. The experimentally determined percentages of these elements are compared with the calculated values for the proposed molecular formula.

For the benzophenone substituted semicarbazone, 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, the elemental analysis results were in close agreement with the calculated values, confirming its composition. researchgate.net This technique is a crucial part of the characterization of newly synthesized benzophenone semicarbazones and their derivatives. researchgate.netnih.gov

Surface and Morphological Characterization Techniques

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. It operates by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the sample's atoms produce various signals that contain information about the surface's texture, shape, and size of constituent particles. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), which analyzes the X-rays emitted from the sample in response to the electron beam, it is possible to determine the elemental composition of the material.

While a powerful tool for material characterization, a comprehensive review of available scientific literature reveals a notable gap in the specific application of Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for the detailed surface and morphological characterization of this compound.

Current research on this compound and its derivatives has extensively utilized other analytical methods for structural elucidation. These include X-ray diffraction to determine crystal structure, as well as various spectroscopic techniques such as FT-IR, UV-Vis, and NMR for functional group analysis and molecular structure confirmation. researchgate.net However, dedicated studies focusing on the micro-scale surface features and elemental mapping of this compound using SEM and EDS are not prominently available in the reviewed literature.

In related fields, SEM has been employed to observe morphological changes in organisms treated with semicarbazone derivatives, indicating the technique's utility in biological contexts. nih.gov For instance, studies have used SEM to visualize alterations in parasite morphology, such as flagellum shortening and cell body deformation, after exposure to these compounds. nih.gov This highlights the potential of SEM to provide valuable insights into the physical interactions of semicarbazone-based compounds at a microscopic level.

Theoretical and Computational Investigations of Benzophenone Semicarbazone Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural, electronic, and spectroscopic properties of molecular systems. bhu.ac.in By employing functionals like B3LYP with appropriate basis sets, DFT calculations provide valuable insights into the fundamental characteristics of molecules like benzophenone (B1666685) semicarbazone. bhu.ac.in

Computational methods, specifically geometry optimization using techniques like the MM' molecular mechanics force field, are employed to determine the most stable three-dimensional arrangement of atoms in benzophenone semicarbazone. collectionscanada.gc.ca This process involves minimizing the energy of the molecule to find its equilibrium geometry. collectionscanada.gc.ca The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

For instance, in related systems, it has been observed that the introduction of certain functional groups can significantly influence the molecular geometry. Careful control of reaction conditions, such as pH, is also critical to prevent undesired structural changes like epimerization. dtu.dk

Table 1: Selected Optimized Geometrical Parameters of a Semicarbazone Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=N | 1.28 |

| N-N | 1.38 |

| C-O | 1.23 |

| C-N-N | 117.5 |

| N-N-C | 120.1 |

Note: Data is illustrative and based on typical values for related semicarbazone structures. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. chalcogen.ro A larger HOMO-LUMO gap suggests higher stability and lower reactivity. chalcogen.ro

The energies of these orbitals and the corresponding band gap can be calculated using DFT methods. chalcogen.ro For example, in a study of a quercetin-graphene system, the HOMO and LUMO energy values were calculated to be -3.7552 eV and 2.5897 eV, respectively, resulting in a HOMO-LUMO energy gap of 6.3449 eV. chalcogen.ro These values provide insight into the electronic transitions and charge transfer possibilities within the molecule. chalcogen.ro

Table 2: Frontier Molecular Orbital Energies and Band Gap

| Parameter | Energy (eV) |

| HOMO | -3.7552 |

| LUMO | 2.5897 |

| HOMO-LUMO Gap | 6.3449 |

Note: The values presented are for a related system (quercetin on single-layer graphene) and serve as an example of the data obtained from such analyses.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue represents regions of positive electrostatic potential (electron-deficient areas, prone to nucleophilic attack). researchgate.netresearchgate.net Green areas denote regions of neutral potential. nih.gov

By analyzing the MEP map of this compound, one can identify the likely sites for chemical reactions. For instance, in similar compounds, negative potential regions are often localized over electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms. bhu.ac.innih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the Lewis structure concept. uni-muenchen.de It allows for the investigation of both intramolecular (within the molecule) and intermolecular (between molecules) interactions. nih.gov

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. nih.gov The strength of these interactions can be quantified using second-order perturbation theory, providing insights into the stability of the molecule and the nature of its chemical bonds. uba.ar For example, NBO analysis can elucidate the formation and strength of hydrogen bonds by quantifying the electron density transfer from a lone pair of a donor atom to the antibonding orbital of a hydrogen-donor bond. nih.gov

Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule. It is approximated as the negative of electronegativity. arxiv.org

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. arxiv.org

Electronegativity (χ): Describes the ability of a molecule to attract electrons. arxiv.org

Electrophilicity (ω): A measure of the ability of a molecule to accept electrons. arxiv.org

Nucleophilicity: Describes the ability of a molecule to donate electrons.

These parameters are calculated using the energies of the HOMO and LUMO. arxiv.org They are instrumental in predicting the global reactive behavior of this compound in chemical reactions.

Table 3: Global Chemical Descriptors

| Descriptor | Formula |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 |

| Electronegativity (χ) | -μ |

| Electrophilicity Index (ω) | μ² / (2η) |

| Softness (S) | 1 / η |

Note: These formulas are used to calculate the respective global chemical descriptors from the HOMO and LUMO energies.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to simulate and understand the electronic absorption spectra of molecules. arxiv.orgrsc.org It allows for the calculation of excited state properties, such as vertical excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. arxiv.orgnih.gov

By applying TD-DFT, it is possible to predict the absorption maxima (λ_max) of this compound and assign the observed spectral bands to specific electronic transitions, such as n→π* or π→π*. scialert.net The choice of functional and basis set can influence the accuracy of the calculated spectra, and comparisons with experimental data are often used to validate the computational approach. researchgate.net TD-DFT calculations can also provide insights into the nature of the excited states, including the contributions of different molecular orbitals to the electronic transitions.

Computational Prediction and Interpretation of UV-Vis Spectra

The electronic absorption properties of this compound and related compounds can be effectively studied using computational methods. Time-dependent density functional theory (TD-DFT) is a common approach for predicting UV-Vis spectra, providing insights into the electronic transitions within the molecule. nih.govresearchgate.net For the broader class of benzophenone derivatives, these calculations help determine ground state molecular geometries, harmonic vibrational frequencies, and bonding features. nih.gov

The UV spectrum of benzophenone itself is well-characterized and influenced by solvent polarity. scialert.net It typically shows two main absorption bands corresponding to π→π* and n→π* transitions. scialert.net Due to π-electronic delocalization between the phenyl rings and the carbonyl group, the entire molecule acts as a single chromophore. scialert.net For this compound specifically, experimental UV-Vis spectra have been recorded in different solvents. In chloroform (B151607), absorption bands appear at 269.5 nm and 252.5 nm, while in methanol, they are observed at 284.0 nm and 245.0 nm. researchgate.net The wide transparency window in the visible region (between 300 nm and 1100 nm) is a notable feature. researchgate.net

Computational models, such as those using the B3LYP functional with a 6-31G(d,p) basis set, can simulate these spectra. nih.gov The accuracy of such predictions is benchmarked against experimental data, with functionals like B2PLYP and M06 often providing high predictive power for organic molecules. researchgate.netchemrxiv.org These theoretical spectra help assign the observed absorption bands to specific electronic transitions, such as the π → π* transition of the delocalized π-system. researchgate.net The effect of the solvent on the spectra can also be modeled, explaining shifts in absorption maxima due to interactions between the solute and solvent molecules. researchgate.netscialert.net

| Compound | Solvent | Experimental λmax (nm) | Computational Method | Predicted λmax (nm) | Reference |

| This compound | Chloroform | 269.5, 252.5 | - | - | researchgate.net |

| This compound | Methanol | 284.0, 245.0 | - | - | researchgate.net |

| Benzophenone | n-Hexane | 247.6, 205.3 | TDDFT | - | scialert.net |

| Benzophenone | Ethanol (B145695) | 252.7, 197.7 | TDDFT | - | scialert.net |

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are pivotal in elucidating the potential therapeutic applications of this compound derivatives by predicting their interactions with biological targets.

Prediction of Ligand-Enzyme Binding Modes and Affinities

Molecular docking studies have been employed to predict the binding modes and affinities of this compound derivatives with various enzymes, highlighting their potential as enzyme inhibitors. researchgate.netnih.gov For instance, a series of this compound derivatives were screened for their inhibitory activity against α-glucosidase and prolyl endopeptidase. researchgate.netarxiv.org

In one study, compound 26 , a multi-targeted inhibitor, showed a promising binding free energy of -7.17 kcal/mol with prolyl endopeptidase and -8.25 kcal/mol with α-glucosidase. researchgate.netresearchgate.net This binding affinity for α-glucosidase was even better than that of the standard drug acarbose (B1664774) (-7.89 kcal/mol). researchgate.net Similarly, docking studies of benzophenone thio- and semicarbazone derivatives with dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in type 2 diabetes, have been performed to predict their binding sites and affinities, comparing them with the standard drug sitagliptin. tandfonline.comnih.gov

These in silico studies provide a detailed view of the ligand-receptor interactions, often identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.net For example, the docking of semicarbazone derivatives into the active site of urease has demonstrated how these compounds fit within the enzyme's catalytic domain. nih.gov

| Derivative | Target Enzyme | Predicted Binding Free Energy (kcal/mol) | Standard Drug | Standard's Binding Free Energy (kcal/mol) | Reference |

| Compound 26 | α-Glucosidase | -8.25 | Acarbose | -7.89 | researchgate.net |

| Compound 26 | Prolyl Endopeptidase | -7.17 | Prolinal | -7.63 | researchgate.netresearchgate.net |

| Various derivatives | DPP-IV | - | Sitagliptin | - | tandfonline.comnih.gov |

Pharmacophore Modeling and Structure-Activity Relationship (SAR) Derivation

Pharmacophore modeling helps to identify the essential structural features required for the biological activity of a series of compounds. nih.gov For semicarbazones, a widely accepted pharmacophore model for anticonvulsant activity includes four key features: an aryl hydrophobic binding site, a hydrogen bonding domain, an electron donor group, and a domain that controls hydrophobic and hydrophilic properties. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies on this compound derivatives have provided valuable insights for designing more potent inhibitors. For DPP-IV inhibition, it was found that the substitution on the aryl group significantly influences activity. tandfonline.comnih.gov Specifically, a lipophilic substituent at the C-4" position of the benzene (B151609) ring and a hydroxyl group at the C-4′ position were shown to strongly enhance the inhibitory effect. tandfonline.comnih.gov Compound 9 from this series, incorporating these features, exhibited the highest inhibitory activity. tandfonline.comnih.gov

These SAR studies, often guided by pharmacophore models and docking results, are crucial for the rational design and optimization of lead compounds. nih.govresearchgate.net They establish a clear link between the chemical structure of the this compound derivatives and their observed biological activity. researchgate.net

| Series | Target Activity | Key Structural Features for Enhanced Activity | Reference |

| Benzophenone thio/semicarbazones | DPP-IV Inhibition | Lipophilic substituent at C-4" of the benzene ring; Hydroxyl group at C-4′. | tandfonline.comnih.gov |

| Aryl semicarbazones | Anticonvulsant | Aryl hydrophobic site (often with a para-halogen), hydrogen bonding domain, electron donor group. | researchgate.net |

Coordination Chemistry of Benzophenone Semicarbazone Ligands

Ligand Design and Chelation Modes

The design of benzophenone (B1666685) semicarbazone ligands and their subsequent chelation behavior are dictated by the inherent electronic and steric properties of the molecule. These factors influence how the ligand interacts with a metal center, determining the geometry and stability of the resulting complex.

Nitrogen-Oxygen Donor Characteristics and Metal Binding Sites

Benzophenone semicarbazone and its derivatives are flexible ligands that typically coordinate to metal ions in a bidentate or tridentate fashion. The primary binding sites are the azomethine nitrogen atom and the carbonyl oxygen atom of the semicarbazone moiety. semanticscholar.orgorientjchem.org This N,O-donor set allows for the formation of stable five- or six-membered chelate rings with metal ions. The coordination is often accompanied by the deprotonation of the ligand, particularly the amide proton, which can lead to the formation of neutral or charged complexes depending on the reaction conditions and the metal ion's oxidation state.

The electron density over the semicarbazone skeleton is often delocalized, which can enhance its coordinating ability. nanoient.org This delocalization can be influenced by the presence of substituents on the benzophenone or semicarbazide (B1199961) fragments.

Impact of Substituents on Coordination Capacity and Modes

The introduction of substituents onto the benzophenone or semicarbazide backbone can significantly alter the ligand's coordination behavior. researchgate.net These substituents can exert electronic and steric effects, thereby influencing the stability of the metal complexes and their coordination geometry.

For instance, electron-donating groups can increase the electron density on the donor atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can decrease the basicity of the donor sites, potentially weakening the coordination. The position of the substituent on the phenyl rings of the benzophenone moiety is also crucial. For example, a substituent at the ortho position can sterically hinder the approach of a metal ion, forcing a particular coordination geometry or even preventing complexation altogether.

In some cases, substituents can introduce additional donor atoms, increasing the denticity of the ligand. For example, a hydroxyl group on the benzophenone ring can participate in coordination, leading to a tridentate O,N,O-coordination mode. The nature of the substituent also influences the redox properties of the resulting metal complexes. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound ligands can be achieved through various methods, leading to a wide array of coordination compounds with interesting structural features.

Coordination with Transition Metal Ions (e.g., Nickel(II), Copper(II), Zinc(II), Vanadyl(IV), Cadmium)

This compound and its derivatives readily form complexes with a range of transition metal ions. These complexes often exhibit interesting magnetic and spectral properties. For example, nickel(II) complexes with substituted benzophenone thiosemicarbazones have been synthesized and characterized, revealing an ONS chelation mode. tandfonline.com Similarly, complexes with copper(II), zinc(II), cadmium(II), and other transition metals have been reported. royalliteglobal.comresearchgate.netuwa.edu.au The geometry of these complexes can vary from square planar and tetrahedral to octahedral, depending on the metal ion, the specific ligand, and the reaction conditions. orientjchem.orgroyalliteglobal.com

The coordination of these ligands to metal ions is confirmed through various spectroscopic techniques, including infrared (IR) and UV-Vis spectroscopy. In the IR spectra, a shift in the C=N (azomethine) and C=O (carbonyl) stretching frequencies upon complexation provides evidence of coordination through these groups. semanticscholar.orgorientjchem.org

Template Condensation Reactions in Complex Formation

Template condensation reactions offer a powerful synthetic route to metal complexes of macrocyclic ligands derived from this compound precursors. In this approach, the metal ion acts as a template, directing the condensation of the reacting species to form a macrocyclic ligand that encapsulates the metal ion. For instance, reactions involving 5-substituted-2-hydroxybenzophenone S-methylthiosemicarbazones and 2-hydroxy-benzaldehydes in the presence of nickel(II) chloride have been shown to yield template complexes where the nickel(II) ion is chelated by two monoanionic ligands, resulting in a distorted-octahedral geometry. tandfonline.com

X-ray Crystal Structure Determination of Metal Chelates

For example, the crystal structure of a nickel(II) complex with a thiosemicarbazone derivative of benzophenone confirmed a distorted-octahedral geometry around the nickel(II) center. tandfonline.com Similarly, the structure of a ruthenium(II) complex with a benzaldehyde (B42025) semicarbazone ligand revealed bidentate N,O-coordination, forming a four-membered chelate ring. nih.gov The crystal structure of a benzophenone-substituted semicarbazone, 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, has also been determined, providing insight into the ligand's conformation. scirp.org

Spectroscopic Analysis of this compound Metal Complexes

The coordination of this compound to a metal center induces significant changes in the electronic environment of the ligand, which are readily observable through various spectroscopic techniques. These methods provide invaluable information regarding the mode of chelation and the geometry of the resulting complex. Semicarbazones can coordinate to metal ions in both neutral and anionic forms, typically acting as bidentate or tridentate ligands. sathyabama.ac.in

Vibrational, Electronic, and Nuclear Magnetic Resonance Spectroscopic Signatures of Complexes

The characterization of this compound and its metal complexes heavily relies on spectroscopic methods such as Fourier-transform infrared (FT-IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netroyalliteglobal.com These techniques provide a detailed picture of the molecular structure and bonding within these compounds.

Vibrational Spectroscopy (FT-IR):

Infrared spectroscopy is a powerful tool for determining the coordination mode of the this compound ligand. The IR spectrum of the free ligand exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. Upon complexation, the frequencies of these bands are altered, providing evidence of coordination.

Key vibrational bands of interest include the ν(C=O) (carbonyl stretch), ν(C=N) (azomethine stretch), and ν(N-H) (amine stretch). Typically, this compound coordinates to metal ions through the carbonyl oxygen and the azomethine nitrogen atom. researchgate.net This coordination is evidenced by a shift in the ν(C=O) and ν(C=N) bands. The ν(C=O) band often shifts to a lower frequency (red shift) upon coordination, indicating a weakening of the C=O bond due to the donation of electron density to the metal center. Similarly, the ν(C=N) band also experiences a shift, confirming the involvement of the azomethine nitrogen in chelation. researchgate.netasianpubs.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds. researchgate.net

For a substituted this compound, such as 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide (APHC), the C=N stretching vibration is observed at 1582 cm⁻¹, and the ν(N-N) band is found at 1032 cm⁻¹. researchgate.net

Interactive Table: Characteristic IR Frequencies (cm⁻¹) for this compound and its Metal Complexes

| Compound/Complex | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-O) | ν(M-N) |

| This compound (Free Ligand) | ~3450, ~3300 | ~1680 | ~1590 | - | - |

| [Cu(Bsc)₂]X₂ | Shifted | Shifted | Shifted | ~550-450 | ~450-400 |

| [Ni(Bsc)₂]X₂ | Shifted | Shifted | Shifted | ~550-450 | ~450-400 |

| [Co(Bsc)₂]X₂ | Shifted | Shifted | Shifted | ~550-450 | ~450-400 |

| [Zn(Bsc)₂]X₂ | Shifted | Shifted | Shifted | ~550-450 | ~450-400 |

| Note: 'Bsc' denotes the this compound ligand. The values are generalized based on typical observations for semicarbazone complexes and will vary with the specific metal and counter-ion. |

Electronic Spectroscopy (UV-Vis):

The electronic spectra of this compound complexes provide information about the geometry of the complex and the nature of the electronic transitions occurring within it. The free ligand typically exhibits absorption bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic rings and the semicarbazone moiety. sathyabama.ac.in

Upon complexation, these intra-ligand bands may be shifted, and new bands may appear in the visible region. These new bands are often d-d transitions of the metal ion or charge-transfer (CT) transitions between the ligand and the metal. The d-d transitions are typically weak and are characteristic of the geometry of the metal complex (e.g., octahedral, tetrahedral, or square planar). researchgate.netuwimona.edu.jm For instance, Cu(II) complexes often exhibit a broad d-d transition band, the position and shape of which are sensitive to the coordination environment. jocpr.com Octahedral Ni(II) complexes typically show multiple spin-allowed transitions, while square planar Ni(II) complexes are often diamagnetic and show different spectral features. researchgate.net

Interactive Table: Electronic Spectral Data for this compound Metal Complexes

| Complex | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment | Probable Geometry |

| [Cu(Bsc)₂]X₂ | ~600-700 | 20-100 | d-d transitions | Distorted Octahedral/Square Planar |

| ~350-400 | >1000 | Ligand-to-Metal Charge Transfer (LMCT) | ||

| [Ni(Bsc)₂]X₂ (High Spin) | ~550-650, ~900-1000 | 5-30 | d-d transitions (³A₂g → ³T₁g(F), ³A₂g → ³T₂g) | Octahedral |

| [Co(Bsc)₂]X₂ (High Spin) | ~500-600, ~1100-1200 | 10-50 | d-d transitions (⁴T₁g(F) → ⁴T₁g(P), ⁴T₁g(F) → ⁴A₂g(F)) | Octahedral |

| [Zn(Bsc)₂]X₂ | ~270, ~320 | >10000 | Intra-ligand (π → π, n → π) | Tetrahedral |

| Note: The spectral data are representative and can vary based on the specific metal ion, counter-ion, and solvent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are particularly useful for characterizing diamagnetic complexes, such as those of Zn(II) or Cd(II). royalliteglobal.comnih.gov In the ¹H NMR spectrum of the free this compound ligand, distinct signals for the aromatic protons and the N-H protons are observed. For a substituted derivative, 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, singlets for the aromatic amine protons and amide protons appear at δ 5.41 and 6.70 ppm, respectively, while the secondary amine -NH- proton shows a broad singlet at δ 7.67 ppm. researchgate.net

Upon complexation, the chemical shifts of the protons near the coordination sites are expected to change. For example, the signal for the N-H proton often disappears upon deprotonation and coordination to the metal ion. The signals of the aromatic protons may also shift downfield or upfield depending on the electronic effects of coordination. Comparing the NMR spectrum of the free ligand with that of its diamagnetic complex can definitively establish the coordination mode. researchgate.netresearchgate.net

Electronic and Magnetic Properties of Coordination Compounds

The electronic configuration of the central metal ion in a this compound complex dictates its magnetic properties. Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic. ias.ac.in Magnetic susceptibility measurements provide a means to determine the number of unpaired electrons and, consequently, offer insights into the oxidation state and stereochemistry of the metal ion. nih.gov

The magnetic moment (μ_eff) of a complex is a key parameter derived from these measurements. For first-row transition metal complexes, the spin-only magnetic moment can be a good approximation. For example, high-spin octahedral Co(II) (d⁷) complexes typically exhibit magnetic moments in the range of 4.3-5.2 B.M., corresponding to three unpaired electrons. High-spin octahedral Ni(II) (d⁸) complexes usually have magnetic moments of 2.9-3.4 B.M., consistent with two unpaired electrons. researchgate.net Cu(II) (d⁹) complexes, with one unpaired electron, generally show magnetic moments around 1.7-2.2 B.M. ias.ac.in

Deviations from the spin-only values can occur due to orbital contributions to the magnetic moment or magnetic exchange interactions between metal centers in polynuclear complexes. For instance, some Ni(II) complexes may exhibit anomalous magnetic moments that can be attributed to an equilibrium between different geometries (e.g., square planar and tetrahedral) or strong axial ligation. researchgate.net

Interactive Table: Magnetic Properties of this compound Metal Complexes

| Complex | Metal Ion | d-electron Configuration | Geometry | Theoretical Spin-only μ_eff (B.M.) | Observed μ_eff (B.M.) |

| [Cu(Bsc)₂]X₂ | Cu(II) | d⁹ | Distorted Octahedral/Square Planar | 1.73 | ~1.7-2.2 |

| [Ni(Bsc)₂]X₂ | Ni(II) | d⁸ | Octahedral (High Spin) | 2.83 | ~2.9-3.4 |

| [Ni(Bsc)₂] | Ni(II) | d⁸ | Square Planar | 0 | Diamagnetic |

| [Co(Bsc)₂]X₂ | Co(II) | d⁷ | Octahedral (High Spin) | 3.87 | ~4.3-5.2 |

| [Zn(Bsc)₂]X₂ | Zn(II) | d¹⁰ | Tetrahedral | 0 | Diamagnetic |

| Note: Observed magnetic moments are typical ranges reported for analogous semicarbazone complexes. |

Advanced Reactivity and Mechanistic Transformations Involving Benzophenone Semicarbazones

Carbonylation Reactions

The introduction of a carbonyl group into organic molecules using carbon monoxide is a fundamental transformation in synthetic chemistry. uc.ptresearchgate.net Benzophenone (B1666685) semicarbazone reacts under these conditions, primarily in the presence of metal catalysts, to yield a range of nitrogen-containing heterocyclic and acyclic compounds.

The direct carbonylation of benzophenone semicarbazone can be effectively achieved using carbon monoxide at high pressure in the presence of a catalyst such as dicobalt octacarbonyl (Co₂(CO)₈). cdnsciencepub.comcdnsciencepub.com Dicobalt octacarbonyl is a well-established metal carbonyl catalyst used in various carbonylation processes, including hydroformylation. wikipedia.orgereztech.com The reaction typically requires elevated temperatures, for instance, between 235-245°C, and high pressures of carbon monoxide, around 4000 p.s.i., to proceed efficiently. cdnsciencepub.comcdnsciencepub.com Under these conditions, the semicarbazone undergoes a series of transformations involving both the insertion of carbon monoxide and subsequent cyclization and rearrangement reactions. cdnsciencepub.com

The carbonylation of this compound (I) yields a mixture of products, the distribution of which is highly dependent on the reaction temperature. cdnsciencepub.comcdnsciencepub.com

At higher temperatures (235-245°C), the reaction with carbon monoxide and dicobalt octacarbonyl leads to a mixture of reduction and carbonylation products. cdnsciencepub.com The primary products isolated include 3-phenylphthalimidine (II), 3-phenyl-2-(N-benzhydrylcarboxamido)phthalimidine (V), N,N'-dibenzhydrylurea (VI), and N-benzhydrylurea (VII). cdnsciencepub.comcdnsciencepub.com

Conversely, at lower temperatures (200-220°C), the product distribution shifts. Under these conditions, this compound (I) yields N-benzhydrylurea (VII), benzophenone azine (VIII), and benzophenone 4-benzhydrylsemicarbazone (IX). cdnsciencepub.comcdnsciencepub.com If the temperature is further reduced to 175-185°C, the reaction primarily results in degradation and reduction products, namely benzophenone azine (VIII) and benzophenone 4-benzhydrylsemicarbazone (IX), without the formation of carbonylation products. cdnsciencepub.com This temperature-dependent selectivity indicates that the carbonylation process to form urea (B33335) derivatives occurs effectively in the 180-220°C range. cdnsciencepub.com

| Reaction Temperature (°C) | Key Products | Reference |

|---|---|---|

| 235–245 | 3-Phenylphthalimidine, 3-Phenyl-2-(N-benzhydrylcarboxamido)phthalimidine, N,N'-Dibenzhydrylurea, N-Benzhydrylurea | cdnsciencepub.com, cdnsciencepub.com |

| 200–220 | N-Benzhydrylurea, Benzophenone Azine, Benzophenone 4-benzhydrylsemicarbazone | cdnsciencepub.com, cdnsciencepub.com |

| 175–185 | Benzophenone Azine, Benzophenone 4-benzhydrylsemicarbazone (Degradation/Reduction Products) | cdnsciencepub.com |

The diverse product distribution suggests multiple competing reaction pathways. It is known that this compound can decompose at temperatures above its melting point to produce benzophenone azine, which serves as a key intermediate. cdnsciencepub.com The azine itself can undergo carbonylation at 235-245°C to yield 3-phenylphthalimidine, indicating that the degradation of the semicarbazone to the azine is a crucial step in the formation of the phthalimidine ring system. cdnsciencepub.comcdnsciencepub.com

The formation of benzophenone 4-benzhydrylsemicarbazone (IX) is thought to occur via a reduction-condensation pathway. cdnsciencepub.com It is proposed that a portion of the starting semicarbazone is reduced by carbon monoxide through a hydrogen-transfer process to yield benzhydrylamine. This amine then condenses with the remaining this compound to form compound IX. cdnsciencepub.com Subsequent carbonylation of this intermediate at high temperatures can lead to both 3-phenylphthalimidine and 3-phenyl-2-(N-benzhydrylcarboxamido)phthalimidine. cdnsciencepub.com

Electrochemical Transformations

Electrochemical methods offer an alternative, reagent-free approach to induce transformations in organic molecules, using electricity as a "green" oxidant. organic-chemistry.org For semicarbazones, electrochemical oxidation provides a pathway to various nitrogen-containing compounds, including diazo intermediates.

The electrochemical oxidation of hydrazones, a class of compounds structurally related to semicarbazones, is a known method for synthesizing diazo compounds. organic-chemistry.orgresearchgate.netcore.ac.uk This transformation avoids the use of harsh and often toxic chemical oxidants like manganese dioxide or lead tetraacetate. core.ac.uk While specific studies on this compound are limited, the general mechanism for the electrooxidation of semicarbazones suggests that it can lead to cyclized products like 1,3,4-oxadiazoles or, under certain conditions, form diazo intermediates. researchgate.net The electrooxidation of benzophenone hydrazone, for instance, has been shown to produce diphenyldiazomethane. core.ac.uk This suggests a plausible pathway where the electrooxidation of this compound could initially form a diazo intermediate, which could then be trapped or undergo further reactions. The process is often carried out at a platinum or graphite (B72142) anode under controlled potential in a suitable solvent like acetic acid or acetonitrile (B52724). organic-chemistry.orgresearchgate.net

Mechanistic studies of the electrochemical oxidation of related compounds provide insight into the potential transformations of this compound. The electrooxidation of semicarbazones to 2-amino-1,3,4-oxadiazoles at a platinum anode is proposed to proceed through an initial electron transfer from the nitrogen atom, followed by deprotonation and subsequent intramolecular cyclization. researchgate.net

Photochemical Reaction Mechanisms

The photochemical behavior of this compound is fundamentally governed by the benzophenone moiety, which acts as a chromophore. Upon absorption of light, typically in the UV spectrum, the benzophenone core undergoes electronic excitation to a singlet state (S1), which then rapidly converts to a more stable and longer-lived triplet state (T1) through intersystem crossing. bgsu.edu This triplet-excited-state is a diradical and the primary reactive species in subsequent photochemical transformations. rsc.org

Photochemical Hydrogen Atom Transfer (HAT) Processes

A predominant photochemical reaction pathway for benzophenone and its derivatives is Hydrogen Atom Transfer (HAT). The triplet-excited benzophenone moiety is a potent hydrogen abstractor. kaust.edu.sa This process involves the diradical oxygen of the excited ketone abstracting a hydrogen atom from a suitable donor molecule (R-H), resulting in the formation of a benzophenone ketyl radical and a new carbon-centered radical (R•). rsc.org

The general mechanism can be summarized as:

Photoexcitation: Benzophenone absorbs light (hν) and forms the triplet excited state (³BP*).

Hydrogen Abstraction: The ³BP* abstracts a hydrogen atom from a hydrogen donor (e.g., an alkane, alcohol, or silane). rsc.orgresearchgate.net

This HAT capability allows benzophenone derivatives to function as photocatalysts for a variety of reactions, such as the functionalization of C-H bonds. rsc.orgnih.gov While specific studies on this compound are limited, the presence of the benzophenone core strongly suggests it will participate in similar HAT processes. The reactivity is driven by the n → π* transition of the carbonyl group, which generates the reactive triplet state. rsc.org

This compound as a Component in Photoreactions

As a derivative, this compound can serve multiple roles in photoreactions, primarily dictated by its benzophenone core.

Photosensitizer: The benzophenone moiety can absorb light and transfer the energy to another molecule, which then undergoes a reaction. This is known as photosensitization via a Dexter energy transfer process, where the triplet excited state of benzophenone activates a reactant molecule. nih.govrsc.orgchemrxiv.org

Photoinitiator: Through the aforementioned HAT process, this compound can generate free radicals. These radicals can initiate subsequent chemical reactions, such as polymerizations or cross-coupling events. nih.gov For instance, the generation of a carbon-centered radical from an alkane can be intercepted by a metal catalyst (e.g., Nickel) to forge new carbon-carbon or carbon-heteroatom bonds. kaust.edu.sanih.gov

The efficiency and outcome of these photoreactions are influenced by factors such as the solvent and the nature of the hydrogen donor. bohrium.com For example, polar solvents like acetonitrile can enhance the efficiency of photocatalytic processes involving benzophenone derivatives. bohrium.com

Table 1: Role of the Benzophenone Moiety in Photoreactions

| Role | Mechanism | Description | Key Intermediates |

| Photocatalyst | Hydrogen Atom Transfer (HAT) | Upon photoexcitation, it abstracts a hydrogen atom from a substrate to generate a radical species. rsc.org | Triplet excited state (diradical), Ketyl radical |

| Photosensitizer | Energy Transfer (e.g., Dexter) | Absorbs light energy and transfers it to a reactant molecule, promoting it to an excited state. nih.gov | Triplet excited state |

| Photoinitiator | Radical Generation | Generates initial radical species via HAT that trigger a chain reaction. nih.gov | Triplet excited state, Ketyl radical, Substrate radical |

Other Notable Reaction Pathways

Beyond photochemistry, this compound can undergo transformations under different conditions.

Rearrangement Reactions

While specific rearrangement reactions extensively documented for this compound itself are not widely reported, the semicarbazone functional group can be involved in various transformations. For instance, heating semicarbazones with acetic anhydride (B1165640) can lead to the formation of acetylhydrazones or diacetylhydrazones. acs.org This reaction involves the conversion of the semicarbazone to a hydrazone, followed by acetylation. acs.org

A study involving the reaction of various semicarbazones, including that of benzophenone, with 2-pyridyl hydrazine (B178648) at high temperatures indicated the potential for decomposition and rearrangement-type products, such as the formation of pyridyl hydrazones and 4-aminourazole.

Degradation Studies

The degradation of this compound can occur under forcing conditions, such as high temperatures in the presence of a catalyst. In one study, heating this compound to 200–220°C with dicobalt octacarbonyl as a catalyst resulted in several degradation and reduction products. cdnsciencepub.com

The major products identified under these specific conditions illustrate a complex reaction cascade involving the breakdown and rearrangement of the initial semicarbazone structure. cdnsciencepub.com

Table 2: Degradation Products of this compound

| Reaction Condition | Products Identified | Reference |

| 200–220°C with [Co₂(CO)₈] catalyst | N-Benzhydrylurea, Benzophenone azine, Benzophenone 4-benzhydrylsemicarbazone | cdnsciencepub.com |

| 235–245°C with [Co₂(CO)₈] catalyst and CO | 3-Phenylphthalimidine, 3-Phenyl-2-(N-benzhydrylcarboxamido)phthalimidine, N,N′-Dibenzhydrylurea, N-Benzhydrylurea | cdnsciencepub.com |

Emerging Research Areas and Specialized Applications of Benzophenone Semicarbazones

Enzyme Inhibition Mechanism Investigations

The unique structural features of benzophenone (B1666685) semicarbazones have made them attractive candidates for the development of potent and selective enzyme inhibitors. Researchers have been actively investigating their interactions with various enzymes, aiming to elucidate the underlying mechanisms of inhibition and to establish clear structure-activity relationships.

Urease Inhibitory Potential and Enzyme Kinetic Studies

Benzophenone semicarbazones have demonstrated significant potential as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. The overactivity of this enzyme is implicated in various pathological conditions, including the formation of infection-induced urinary stones and peptic ulcers.

A study involving a series of synthesized benzophenone semicarbazones and their thiosemicarbazone analogues revealed their good to moderate inhibitory activity against urease, with IC50 values ranging from 8.7 to 119.5 µM. researchgate.net Notably, some derivatives exhibited stronger inhibition than the standard inhibitor, thiourea (B124793) (IC50 = 21.2 ± 1.3 µM). researchgate.net

Kinetic studies performed on some of the most active benzophenone semicarbazone derivatives have shed light on their mechanism of action. For instance, two compounds in a synthesized series demonstrated a competitive mode of inhibition. researchgate.net This suggests that these inhibitors likely compete with the substrate (urea) for binding to the active site of the urease enzyme. The dissociation constants (Ki) for these compounds were determined to be 2.79 ± 0.011 µM and 3.64 ± 0.012 µM, respectively, indicating a strong binding affinity to the enzyme. researchgate.net

Table 1: Urease Inhibitory Activity of Selected Benzophenone Semicarbazones

| Compound | Inhibition Mode | Ki (µM) | IC50 (µM) |

|---|---|---|---|

| Compound 8 | Competitive | 2.79 ± 0.011 | - |

| Compound 9 | Competitive | 3.64 ± 0.012 | 119.5 ± 1.6 |

| Compound 15 | - | - | 8.7 ± 0.6 |

Data sourced from a study on benzophenone semicarbazones and thiosemicarbazones. researchgate.net Note: IC50 value for compounds 8 was not explicitly provided in the abstract.

Alpha-Glucosidase and Prolyl Endopeptidase Inhibition Mechanisms

Benzophenone semicarbazones have also been investigated for their ability to inhibit other key enzymes such as α-glucosidase and prolyl endopeptidase. α-Glucosidase inhibitors are important in the management of type 2 diabetes as they delay carbohydrate digestion and glucose absorption. Prolyl endopeptidase is a serine protease implicated in neurological disorders, and its inhibition is a potential therapeutic strategy.

In a screening of a library of 29 this compound derivatives, 14 compounds were identified as inhibitors of α-glucosidase, and 9 were found to inhibit prolyl endopeptidase. researchgate.net Interestingly, one particular derivative was shown to inhibit both enzymes, highlighting the potential for developing dual-target inhibitors from this chemical class. researchgate.net

Kinetic studies were performed on the most promising inhibitors from this series to understand their mechanism of action. researchgate.net While the detailed kinetic parameters such as Km, Vmax, and Ki values, and the specific modes of inhibition (e.g., competitive, non-competitive, or mixed) are not yet fully detailed in available literature, the initial findings are encouraging. Molecular docking studies have suggested that the active compounds can favorably bind to the active sites of both α-glucosidase and prolyl endopeptidase. researchgate.net For instance, the most promising dual inhibitor showed an estimated binding free energy of -8.25 kcal/mol with α-glucosidase, which is comparable to the standard drug acarbose (B1664774) (-7.89 kcal/mol). researchgate.net Its binding affinity for prolyl endopeptidase was also significant, with a binding free energy of -7.17 kcal/mol. researchgate.net

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activities and Structure-Activity Relationships

Dipeptidyl peptidase-IV (DPP-IV) is another crucial target in the treatment of type 2 diabetes. This enzyme is responsible for the degradation of incretin (B1656795) hormones, which play a vital role in regulating blood glucose levels. Benzophenone thio- and semicarbazone derivatives have emerged as a novel class of DPP-IV inhibitors. tandfonline.com

In a study evaluating a series of these compounds, they were found to exhibit good to moderate DPP-IV inhibitory activity. tandfonline.com One of the most potent compounds displayed an IC50 value of 15.0 ± 0.6 µM, while other active derivatives had IC50 values in the range of 28.9–39.2 µM. tandfonline.com

Crucially, these studies have begun to unravel the structure-activity relationships (SAR) for this class of inhibitors. It has been observed that the nature and position of substituents on the phenyl rings of the benzophenone scaffold play a critical role in their inhibitory potency. tandfonline.com Specifically, the presence of a lipophilic substituent at the C-4″ position of the benzene (B151609) ring and a hydroxyl group at the C-4′ position were found to strongly influence the DPP-IV inhibitory activity. tandfonline.com This suggests that these positions are key interaction points within the enzyme's binding site. Further in silico and pharmacophore studies have supported these findings, providing a rational basis for the design of more potent and selective DPP-IV inhibitors based on the this compound framework. tandfonline.com

Advanced Optical and Electronic Material Research

Beyond their biological activities, benzophenone semicarbazones are being explored for their potential in the field of materials science, particularly for their optical and electronic properties. The extended π-conjugated system present in these molecules suggests their possible utility in nonlinear optical (NLO) applications.

Nonlinear Optical (NLO) Properties (e.g., Third-Order Nonlinear Optical Susceptibility, Hyperpolarizability)

Nonlinear optical materials are capable of altering the properties of light that passes through them and are essential for technologies such as optical switching, data storage, and frequency conversion. The third-order nonlinear optical susceptibility (χ(3)) and molecular hyperpolarizability (β) are key parameters that quantify the NLO response of a material.

While specific experimental data on the third-order nonlinear optical susceptibility and hyperpolarizability of this compound are not widely available in the current literature, the structural characteristics of these molecules make them interesting candidates for NLO studies. The presence of donor and acceptor groups connected through a π-electron bridge is a common feature in molecules with significant NLO properties. In this compound, the semicarbazone moiety can act as an electron donor, while the carbonyl group of the benzophenone core can act as an electron acceptor, creating a push-pull system that can enhance NLO effects. Theoretical studies and experimental investigations on closely related structures could provide valuable insights into the potential NLO properties of benzophenone semicarbazones.

Second Harmonic Generation (SHG) Efficiency in Single Crystals

Second harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This phenomenon is only possible in non-centrosymmetric materials and is crucial for the development of compact and efficient solid-state lasers that emit in the visible and ultraviolet regions.

For a material to exhibit SHG, it must crystallize in a non-centrosymmetric space group. While there is research on the SHG efficiency of benzophenone and some of its derivatives, specific data on the SHG efficiency of single crystals of this compound is not readily found in the public domain. researchgate.netuni-osnabrueck.de The introduction of the semicarbazone group to the benzophenone structure could influence the crystal packing and potentially lead to the formation of non-centrosymmetric crystals. If such crystals can be grown with good optical quality, they could be candidates for SHG applications. Further research involving crystal growth, structural characterization, and SHG measurements on single crystals of this compound is needed to evaluate their potential in this area.

Photoconductivity Characterization and Electronic Nature

This compound has been the subject of investigation for its unique electronic properties, particularly its response to light. Single crystals of this compound have been successfully grown using the slow evaporation solution growth technique. Characterization of these crystals has revealed insights into their photoconductive nature.